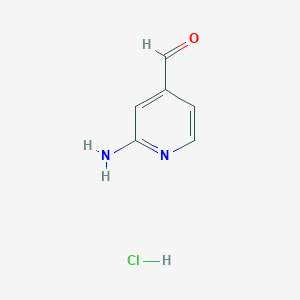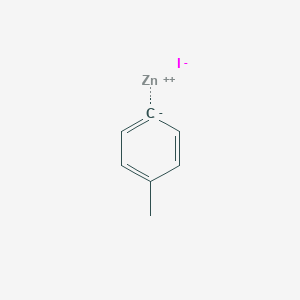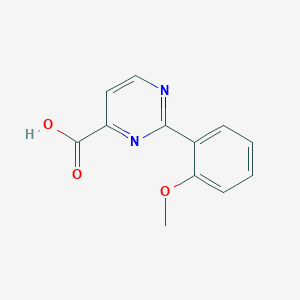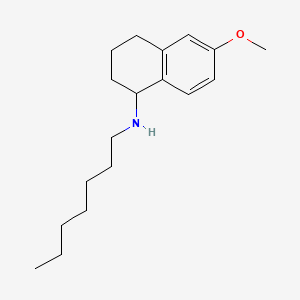
tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy group and a tert-butyl ester. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethoxy group and the tert-butyl ester can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific solvents and catalysts to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, while the tert-butyl ester can affect its stability and solubility. These factors contribute to the compound’s overall biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents, such as tert-butyl (3R)-3-(methoxy)pyrrolidine-1-carboxylate and tert-butyl (3R)-3-(ethoxy)pyrrolidine-1-carboxylate .
Uniqueness: The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C10H16F3NO3 |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
WVMFTUHMEJKBAC-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)


![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)

![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)






